HIV-1 integrase inhibitor 8

Cytotoxicity HIV-1 Integrase Catechol Isostere

For integrase inhibitor screening, catechol-containing controls often lose activity in Mg²⁺ and exhibit off-target topoisomerase inhibition. Compound 8 solves this: • Retains consistent IC50 (200 µM ST) across Mn²⁺ and Mg²⁺ cofactors, unlike catechol tetrols. • No MCV topoisomerase inhibition up to 500 µM, providing a clean selectivity benchmark. • Available >98% purity, suitable as a negative control or synthetic precursor for spirobiindane libraries.

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 1568-80-5
Cat. No. B071982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 integrase inhibitor 8
CAS1568-80-5
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1(CC2(CC(C3=C2C=C(C=C3)O)(C)C)C4=C1C=CC(=C4)O)C
InChIInChI=1S/C21H24O2/c1-19(2)11-21(17-9-13(22)5-7-15(17)19)12-20(3,4)16-8-6-14(23)10-18(16)21/h5-10,22-23H,11-12H2,1-4H3
InChIKeySICLLPHPVFCNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Integrase Inhibitor 8 Overview


HIV-1 integrase inhibitor 8 (CAS 1568-80-5), also known as 3,3,3',3'-tetramethyl-1,1'-spirobi(indan)-6,6'-diol or PD164521, is a spirobiindane-derived small molecule that targets the HIV-1 integrase enzyme, a critical component in the viral replication cycle. This compound belongs to the 3,3,3',3'-tetramethyl-1,1'-spirobi(indan)-5,5',6,6'-tetrol family, a class of catechol isosteres developed to mitigate the inherent cytotoxicity associated with catechol-containing integrase inhibitors [1]. The compound's physicochemical properties include a molecular weight of 308.41 g/mol, a molecular formula of C21H24O2, a melting point of 213-214 °C, and a calculated logP of 4.75, with a purity specification typically ≥98% as determined by HPLC . Its structural features—specifically the absence of a catechol moiety and the presence of a rigid spirobiindane scaffold—are fundamental to its differential biological profile [1].

Catechol-free scaffold for SAR benchmarking
Cofactor-independent reference for Mg²⁺ assays
Synthetic precursor for focused spirobiindane libraries

Why HIV-1 Integrase Inhibitor 8 Cannot Be Substituted


Generic substitution of HIV-1 integrase inhibitor 8 with other in-class compounds is scientifically unsound due to profound, quantifiable differences in cytotoxicity and off-target profiles. The primary literature demonstrates that while catechol-containing analogs (e.g., compound 1) exhibit potent integrase inhibition, their associated toxicity raises significant concerns for cellular and in vivo studies [1]. In contrast, HIV-1 integrase inhibitor 8 was specifically designed as a catechol isostere, resulting in a markedly different safety profile, with an LD50 in HeLa cells of 300 µM versus 65 µM for the lead catechol compound [1]. Furthermore, the compound's activity is metal cofactor-dependent, showing a distinct gain of function in the presence of Mg2+, the physiologically relevant cation, a property not shared by all analogs in its class [1]. The evidence below establishes the specific, quantifiable advantages of this compound, making it the unambiguous choice for applications where minimizing non-specific toxicity is paramount.

Cofactor-response shift Catechol-containing analogs may lose activity under Mg²⁺, altering inhibitor signature.
Off-target profile divergence Compound 1 shows measurable MCV topoisomerase inhibition; compound 8 does not.
Cytotoxicity baseline change HeLa cell LD₅₀ differs 3.25-fold between compound 8 and parent tetrol.

Head-to-Head Evidence: HIV-1 Integrase Inhibitor 8


Strand-Transfer Inhibition vs Parent Tetrol

HIV-1 integrase inhibitor 8 demonstrates a significant, quantifiable reduction in cytotoxicity compared to the catechol-containing lead compound 1. This differentiation is central to its utility as a tool compound where minimizing non-specific cell death is a critical experimental parameter [1].

ST IC₅₀ (Mn²⁺)
Head-to-head
200 µM 40× lower vs tetrol (5.0 µM)
Defines baseline for catechol SAR benchmarking
Mn²⁺ cofactor; gel-based ST assay
Cytotoxicity HIV-1 Integrase Catechol Isostere

Metal Cofactor Independence

HIV-1 integrase inhibitor 8 exhibits a cleaner off-target profile compared to a more potent analog, compound 11, within the same chemical series. This is a critical factor in ensuring that observed biological effects are due to integrase inhibition and not non-specific mechanisms [1].

ST IC₅₀ (Mg²⁺)
Head-to-head
200 µM No loss vs Mn²⁺
Supports Mg²⁺ assay validation without activity drop
Cofactor-independent profile; comparators lost >95% activity
Off-Target Selectivity Topoisomerase HIV-1 Integrase

MCV Topoisomerase Selectivity

HIV-1 integrase inhibitor 8 displays a unique metal cofactor-dependent activity profile that distinguishes it from many analogs. While it shows no detectable inhibitory activity at 200 µM in the presence of the non-physiological Mn2+ cofactor, it demonstrates clear inhibitory activity when Mg2+, the more physiologically relevant cation, is used [1].

Topoisomerase selectivity
Head-to-head
Cmpd 8: Inactive at 500 µM Cmpd 1: IC₅₀ = 100 µM ≥5× selectivity window
Reduces false-positive risk in integrase screens
MCV topoisomerase DNA-relaxation gel assay
Metal Cofactor Mg2+ HIV-1 Integrase

Applications of HIV-1 Integrase Inhibitor 8


Cofactor-Independent Reference for Mg²⁺ Assays

Due to its 4.6-fold lower cytotoxicity (LD50 300 µM) compared to the lead catechol compound 1 (LD50 65 µM), HIV-1 integrase inhibitor 8 is the preferred tool compound for extended cell-based assays. Researchers can maintain the compound at higher, therapeutically relevant concentrations over multi-day experiments without inducing significant non-specific cell death, thereby preserving the integrity of the biological readout [1].

Negative Control for Catechol SAR

In experiments designed to isolate the effects of HIV-1 integrase inhibition, the superior off-target profile of HIV-1 integrase inhibitor 8 is essential. Its lack of inhibition of MCV topoisomerase religation (IC50 > 200 µM), in contrast to the more potent but less selective compound 11 (IC50 50 µM), ensures that observed antiviral or cellular phenotypes can be confidently attributed to integrase engagement rather than topoisomerase activity [1].

Topoisomerase Selectivity Counterscreening

HIV-1 integrase inhibitor 8 is particularly well-suited for biochemical assays that utilize Mg2+ as the metal cofactor to better simulate in vivo integration conditions. Its distinct gain of function in Mg2+-based assays, as opposed to its inactivity in standard Mn2+ assays, makes it a valuable tool for dissecting metal-dependent mechanisms of integrase inhibition and for validating hits from screens conducted in non-physiological conditions [1].

Application
Selection Property
Validation Focus
Mg²⁺ integrase assay normalization
Cofactor-independent inhibition profile
IC₅₀ consistency under Mg²⁺ vs Mn²⁺
Catechol-free SAR benchmarking
Weak inhibitor baseline
Attribute potency gains to catechol pharmacophore
Topoisomerase counterscreen
No detectable topoisomerase inhibition
Exclude off-target topoisomerase cross-reactivity
Starting material for spirobiindane libraries
High-purity synthetic intermediate
Assess yield in bromination/iodination derivatization
Quote Request

Request a Quote for HIV-1 integrase inhibitor 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.